![molecular formula C11H6Cl2N2S B2632164 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 120123-67-3](/img/structure/B2632164.png)

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

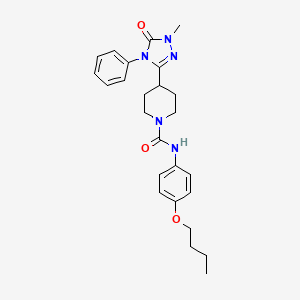

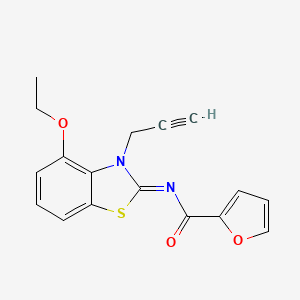

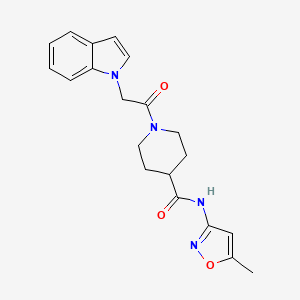

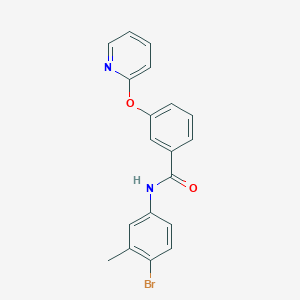

“6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the IUPAC name 6-(2,4-dichlorophenyl)-1H-1lambda3-imidazo[2,1-b]thiazole . It has a molecular weight of 298.17 .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in various studies . For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another study reported the design, ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The molecular structure of “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is represented by the InChI code 1S/C12H7Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6,18H .Physical And Chemical Properties Analysis

The compound “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” has a molecular weight of 298.17 . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications

Anticancer Agents

Imidazo[2,1-b]thiazole derivatives, such as 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole, have been synthesized and evaluated for their potential as anticancer agents . For instance, compounds synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening . The most potent compound examined displayed broad-spectrum antiproliferative activity against all of the tested cell lines .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have also been synthesized and evaluated for their antimycobacterial properties . These compounds could potentially be used in the treatment of diseases caused by non-tuberculous mycobacteria (NTMs).

PI3K Inhibitors

Phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in tumorigenesis, progression, and prognosis. Therefore, PI3K inhibitors have attracted significant interest for the treatment of cancer . Imidazo[2,1-b]thiazole derivatives could potentially be used as PI3K inhibitors .

Synthesis of Imidazopyridines

Imidazo[2,1-b]thiazole derivatives have been used in the synthesis of imidazopyridines . A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation has been developed .

Synthesis of Benzothiazole-heterocyclic Derivatives

Imidazo[2,1-b]thiazole derivatives have also been used in the preparation and characterization of new benzothiazole-heterocyclic derivatives .

Future Directions

The future directions for research on “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their anticancer activities , as well as their potential as antimycobacterial agents . The design of new anticancer drugs that are more selective for cancer cells is a major challenge for researchers .

Mechanism of Action

Target of Action

Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

It is known that imidazothiazole derivatives can interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly impact the action of similar compounds .

properties

IUPAC Name |

6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOKNPGUBVUZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NCGC00380250-01_C21H23NO8_(2E)-4-({(3S,3aR,4E,7aS)-7-Hydroxy-4-[(2E,4E)-1-hydroxy-2,4-hexadien-1-ylidene]-3,6,7a-trimethyl-2,5-dioxo-2,3,3a,4,5,7a-hexahydro-1-benzofuran-3-yl}amino)-4-oxo-2-butenoic acid](/img/structure/B2632081.png)

![2-Azaspiro[5.5]undecan-7-ol](/img/structure/B2632084.png)

![Methyl 2-((6-(benzo[d][1,3]dioxole-5-carboxamido)-2-(4-chlorophenyl)quinolin-4-yl)oxy)acetate](/img/structure/B2632085.png)

![Methyl 4-(2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2632088.png)

![2-chloro-N-[4-(2-chlorophenoxy)phenyl]acetamide](/img/structure/B2632090.png)

![Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2632098.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride](/img/structure/B2632102.png)